1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid 1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13323118
InChI: InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C18H24BrNO4
Molecular Weight: 398.3 g/mol

1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid

CAS No.:

Cat. No.: VC13323118

Molecular Formula: C18H24BrNO4

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid -

Specification

Molecular Formula C18H24BrNO4
Molecular Weight 398.3 g/mol
IUPAC Name 4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22)
Standard InChI Key CJUMDGADQJSSKK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid features a piperidine ring substituted at the 4-position with both a 4-bromobenzyl group and a carboxylic acid moiety. The nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic procedures. The molecular formula is C₁₈H₂₃BrNO₄, with a molar mass of 421.29 g/mol .

Key Functional Groups:

  • Piperidine Ring: A six-membered heterocycle with one nitrogen atom, providing a rigid scaffold for molecular interactions.

  • 4-Bromobenzyl Group: Introduces steric bulk and electron-withdrawing characteristics, influencing reactivity and binding affinity.

  • Boc Protecting Group: Shields the amine functionality from undesired reactions during synthesis.

  • Carboxylic Acid: Enhances solubility and enables further derivatization via esterification or amidation.

Physicochemical Properties

While direct data for this compound is limited, analogous structures such as 1-Boc-4-(4-bromophenyl)-4-carboxypiperidine ( ) exhibit:

  • Density: 1.393 ± 0.06 g/cm³ (predicted)

  • Boiling Point: 484.4 ± 45.0 °C (predicted)

  • pKa: 3.96 ± 0.20 (predicted) .

These values suggest moderate polarity and thermal stability, aligning with typical Boc-protected piperidines.

Synthetic Methodologies

Industrial and Laboratory Routes

The synthesis of Boc-protected piperidine derivatives often involves multi-step strategies. A patented approach for 1-N-Boc-4-acetylpiperidine ( ) provides insights into scalable methods:

  • Degradation Reaction:

    • Reactants: A precursor compound (e.g., compound 3 in the patent) is treated with acid (e.g., acetic, formic, or hydrochloric acid) and water.

    • Conditions: 60–90°C, acid-to-substrate molar ratio of 10:1–50:1 .

    • Mechanism: Acid-catalyzed hydrolysis or rearrangement to yield the target scaffold.

  • Bromobenzyl Introduction:

    • Alkylation: Reacting 4-bromobenzyl bromide with a piperidine intermediate under basic conditions.

    • Buchwald–Hartwig Amination: Palladium-catalyzed coupling to install the aryl group.

  • Boc Protection:

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

    • Solvent: Dichloromethane or THF at 0–25°C.

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at the 4-position requires steric and electronic control.

  • Byproduct Formation: Competing reactions at the amine or carboxylic acid groups necessitate protecting group strategies.

Applications in Pharmaceutical Research

Role as a Building Block

Piperidine derivatives are pivotal in drug discovery due to their bioavailability and structural versatility. Key applications include:

Kinase Inhibitor Development

The bromobenzyl group’s electron-deficient aromatic system facilitates interactions with ATP-binding pockets in kinases. For example, analogous compounds have shown inhibitory activity against EGFR and ALK kinases .

Central Nervous System (CNS) Agents

The Boc group enhances blood-brain barrier penetration, making this compound a candidate for neuropharmacological agents. Piperidine cores are prevalent in analgesics and antipsychotics .

Peptide Mimetics

The carboxylic acid enables conjugation to peptides, mimicking natural substrates in protease inhibition or receptor modulation.

Comparative Analysis with Analogues

CompoundStructural FeaturesKey Applications
1-Boc-4-(4-bromophenyl)piperidine-4-carboxylic acid Bromophenyl substituentKinase inhibitor synthesis
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochlorideHydrochloride salt, free amineAntimicrobial research
1-N-Boc-4-acetylpiperidine Acetyl groupIntermediate in alkaloid synthesis

This compound’s bromobenzyl group offers distinct advantages in steric bulk and electronic effects compared to phenyl or acetyl analogues.

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